molecular formula C13H10FNO4S B1465883 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid CAS No. 1350988-85-0

2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid

Cat. No. B1465883
CAS RN: 1350988-85-0
M. Wt: 295.29 g/mol
InChI Key: KSVPTRFUYYNJLY-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid, also known as 4-Fluorobenzenesulfonamide, is a widely used organic compound in the chemical, pharmaceutical, and biotechnological industries. It is employed in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyestuffs. It is also used as a reagent in organic synthesis and as a reactant in the preparation of a variety of organic compounds. 4-Fluorobenzenesulfonamide is an important intermediate in the synthesis of a variety of organic compounds, such as drugs, agrochemicals, and dyestuffs.

Scientific Research Applications

Electrochemical Behavior and Kinetics

  • The study of the electrochemical reduction of similar compounds, like 2-hydroxy-5-sulfophenyl-azo-benzoic acids, provides insights into the electrochemical behavior and kinetics of related compounds. These studies are crucial in understanding the reactions and properties of such chemicals (Mandić, Nigović, & Šimunić, 2004).

Herbicidal Properties

  • Research on the introduction of fluorine atoms into benzoic acid derivatives, like bentranil, shows that such modifications can significantly alter herbicidal properties. This is relevant for the development of new agricultural chemicals (Hamprecht, Würzer, & Witschel, 2004).

Receptor Selective Antagonists

  • Studies on analogs of this compound, focusing on the replacement of the phenyl-sulfonyl moiety with hydrophilic heteroarylsulfonyl moieties, have led to the discovery of new EP1 receptor selective antagonists. This is particularly relevant in medicinal chemistry and pharmacology (Naganawa et al., 2006).

Synthesis and Antimicrobial Activity

  • Innovative synthesis methods of related compounds and their potential antimicrobial activity are areas of active research. Studies like the synthesis of 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid highlight the chemical versatility and potential applications in biomedicine (Kariuki et al., 2022).

Sulfonation Techniques

  • Research on copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives sheds light on innovative methods in organic synthesis, which is critical for the development of new compounds (Liu et al., 2015).

Green Synthesis Methods

  • Efforts to develop eco-friendly synthesis methods for sulfonamide and sulfonate derivatives are significant for sustainable chemistry. Such studies also focus on high yield and purity, which are crucial for industrial applications (Almarhoon et al., 2019).

Analytical Derivatization in Liquid Chromatography

  • The development of new sulfonate reagents for analytical derivatization in liquid chromatography highlights the compound's role in enhancing analytical methods, crucial for chemical analysis and quality control in various industries (Wu et al., 1997).

Carbohydrate Chemistry

  • In carbohydrate chemistry, protected glycosyl donors based on similar sulfonamide structures are being synthesized, demonstrating the compound's utility in complex organic synthesis and drug development (Spjut, Qian, & Elofsson, 2010).

Mechanism of Action

properties

IUPAC Name

2-[(4-fluorophenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)15-20(18,19)12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVPTRFUYYNJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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